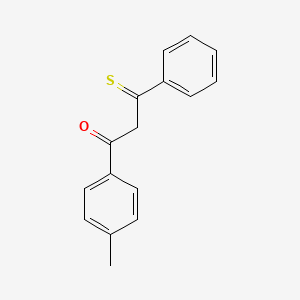
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Common reagents used in industrial synthesis include sulfur-containing compounds and aromatic aldehydes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
4-Methylpropiophenone: Shares a similar aromatic structure but lacks the sulfanylidene group.
Benzylthiourea: Contains a thiourea group but differs in the overall structure.
Uniqueness: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is unique due to its combination of a sulfanylidene group with an aromatic propanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63523-21-7 |
|---|---|
Molekularformel |
C16H14OS |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C16H14OS/c1-12-7-9-13(10-8-12)15(17)11-16(18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
PWBNKUGHNGSTQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


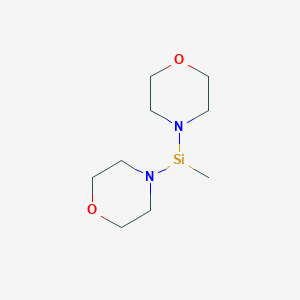
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
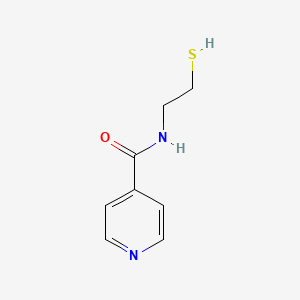
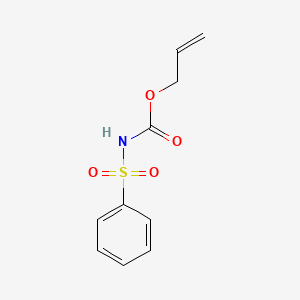
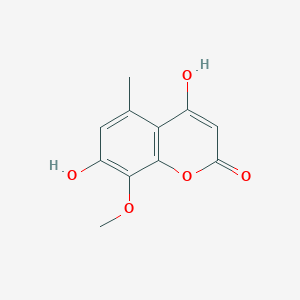
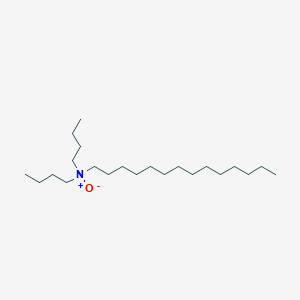
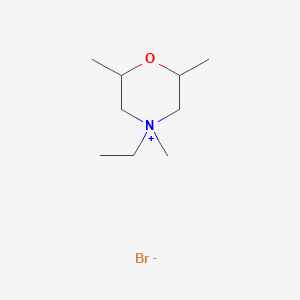
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
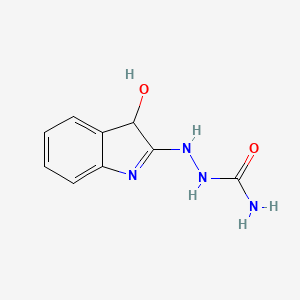
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

